7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid
Overview
Description
7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid is a heterocyclic compound containing nitrogen, oxygen, and chlorine atoms. The compound has a molecular formula of C8H4ClNO3 and a molecular weight of 197.57 g/mol . Its unique structure, which includes a furan ring fused with a pyridine ring, makes it a valuable compound for various scientific research applications .
Scientific Research Applications
7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid is used in various scientific research applications due to its unique structure and properties. It is valuable for studying molecular interactions and designing new drugs . In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used to investigate the interactions between small molecules and biological targets . Additionally, its unique properties make it useful in industrial applications, such as the development of new materials and catalysts .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyridine derivatives can interact with various enzymes and receptors . The presence of pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates .
Mode of Action
Pharmacokinetics
The compound’s predicted properties include a density of 16±01 g/cm3, a boiling point of 3934±370 °C at 760 mmHg, and a logP of 144 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Pyridine derivatives have been associated with various biological activities .
Preparation Methods
The synthesis of 7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with furan-2-carboxylic acid under specific conditions to form the desired product . The reaction typically requires a catalyst and a controlled environment to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by another functional group through a nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions allow the formation of carbon-carbon bonds between the fluoropyridine and other organic molecules.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reagents and conditions used in the reactions .
Comparison with Similar Compounds
7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid can be compared with other similar compounds, such as:
2-Chloropyridine: A simpler compound with a similar pyridine ring structure but without the furan ring.
Furan-2-carboxylic acid: Contains a furan ring but lacks the pyridine ring and chlorine atom.
Fluoropyridines: A class of compounds that incorporate a fluorine atom into a pyridine ring structure.
The uniqueness of this compound lies in its fused furan and pyridine rings, along with the presence of a chlorine atom, which collectively contribute to its distinct chemical properties and applications .
Properties
IUPAC Name |
7-chlorofuro[2,3-c]pyridine-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-7-6-4(1-2-13-6)3-5(10-7)8(11)12/h1-3H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTZUYPPAYUOEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(N=C(C=C21)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.